1-[5-(2-Chlorophenyl)-2-furyl]ethanone 1-[5-(2-Chlorophenyl)-2-furyl]ethanone
Brand Name: Vulcanchem
CAS No.: 675596-28-8
VCID: VC2976156
InChI: InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
SMILES: CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
Molecular Formula: C12H9ClO2
Molecular Weight: 220.65 g/mol

1-[5-(2-Chlorophenyl)-2-furyl]ethanone

CAS No.: 675596-28-8

Cat. No.: VC2976156

Molecular Formula: C12H9ClO2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

1-[5-(2-Chlorophenyl)-2-furyl]ethanone - 675596-28-8

Specification

CAS No. 675596-28-8
Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
IUPAC Name 1-[5-(2-chlorophenyl)furan-2-yl]ethanone
Standard InChI InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
Standard InChI Key OQKZBDRVDZZGAC-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
Canonical SMILES CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl

Introduction

Chemical Properties and Structure

Molecular Identification

1-[5-(2-Chlorophenyl)-2-furyl]ethanone is characterized by several chemical identifiers that help in its unambiguous identification in scientific literature and chemical databases. Table 1 presents the key molecular identification parameters of this compound.

ParameterValue
IUPAC Name1-[5-(2-chlorophenyl)furan-2-yl]ethanone
CAS Registry Number675596-28-8
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
InChIInChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
InChI KeyOQKZBDRVDZZGAC-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl

Table 1: Molecular identification parameters of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Structural Characteristics

The structure of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone consists of three main components: a 2-chlorophenyl group, a furan ring, and an ethanone (acetyl) group. The furan ring serves as the central moiety, connecting the chlorophenyl group at position 5 and the ethanone group at position 2. This arrangement creates a planar, conjugated system that contributes to the compound's chemical and physical properties .

The 2-chlorophenyl group features a chlorine atom at the ortho position of the benzene ring, which influences the electronic distribution and reactivity of the molecule. The presence of the chlorine atom, being electronegative, creates a dipole and affects the electron density of the aromatic system. The ethanone group at position 2 of the furan ring provides a reactive carbonyl functionality that can participate in various chemical transformations .

Physical Properties

The physical properties of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone are crucial for its handling, storage, and application in various research contexts. Table 2 summarizes the available physical properties of this compound.

PropertyValue
Physical StateSolid
Storage TemperatureRoom temperature (sealed, dry)
LogP3.8026
Topological Polar Surface Area (TPSA)30.21
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds2
Purity (Commercial)95-98%

Table 2: Physical properties of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Synthesis and Preparation Methods

The synthesis of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired ethanone compound.

The general synthetic route can be outlined as follows:

  • Reaction of 2-chlorobenzoyl chloride with 2-furylmethanol in the presence of pyridine

  • Formation of an intermediate ester

  • Hydrolysis of the ester to yield 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Alternative synthetic approaches may involve palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, between a 5-bromofuran-2-carbaldehyde derivative and a 2-chlorophenylboronic acid, followed by oxidation or addition of a methyl group to form the ethanone functionality .

Chemical Reactions

1-[5-(2-Chlorophenyl)-2-furyl]ethanone can participate in various chemical reactions, primarily due to the reactivity of its functional groups. The ethanone group, being a ketone, can undergo typical carbonyl reactions, while the furan ring and chlorophenyl group provide additional reactive sites .

Reactions of the Ethanone Group

The ethanone group in 1-[5-(2-Chlorophenyl)-2-furyl]ethanone can participate in several reactions:

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

  • Condensation Reactions: The ethanone group can undergo condensation reactions with nucleophiles such as hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively .

Reactions Involving the Furan Ring

The furan ring in 1-[5-(2-Chlorophenyl)-2-furyl]ethanone is an electron-rich heterocycle that can participate in electrophilic aromatic substitution reactions. Additionally, it can act as a diene in Diels-Alder reactions or undergo ring-opening reactions under specific conditions .

Reactions of the Chlorophenyl Group

The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives with modified properties .

Biological Activities and Applications

Antifungal Properties

1-[5-(2-Chlorophenyl)-2-furyl]ethanone has been investigated for its potential antifungal activities. Studies have indicated that it inhibits the growth of various fungal strains, suggesting its potential application as an antifungal agent. The mechanism of action is believed to involve the interaction of the compound with specific molecular targets in fungi, disrupting essential cellular processes.

Scientific Research Applications

1-[5-(2-Chlorophenyl)-2-furyl]ethanone serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Chemistry: It functions as a building block for the synthesis of more complex organic molecules, contributing to the advancement of synthetic organic chemistry.

  • Biology: The compound has been investigated for various biological activities beyond its antifungal properties, including potential antimicrobial and anti-inflammatory effects.

  • Medicine: Research has explored its potential as a precursor for developing new pharmaceutical agents, particularly those targeting fungal infections.

  • Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.

Hazard CategoryInformation
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P363-P501
UN NumberN/A
Hazard ClassN/A
Packing GroupN/A

Table 3: Hazard information for 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Comparison with Similar Compounds

1-[5-(2-Chlorophenyl)-2-furyl]ethanone shares structural similarities with other heterocyclic compounds, particularly those featuring furan rings with various substituents. Understanding these similarities and differences provides insight into structure-activity relationships and potential applications.

Structurally Related Compounds

Table 4 presents a comparison of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone with structurally related compounds:

CompoundStructureKey DifferencesSimilarities
2-ChloroacetophenoneLacks furan ringSimpler structure without furanContains chlorophenyl and ethanone groups
5-(2-Chlorophenyl)-2-furylmethanolContains hydroxyl instead of ethanoneAlcohol instead of ketoneSame chlorophenyl-furan backbone
2-(2-Chlorophenyl)furanLacks ethanone groupNo carbonyl functionalitySame chlorophenyl-furan arrangement
1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneChlorine at para position, extended conjugationDifferent position of chlorine, extended chainContains chlorophenyl, furan, and carbonyl groups
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,6-diethylphenyl)-2-propenamideContains amide group, extended structureMore complex with additional functional groupsSame 5-(2-chlorophenyl)-2-furyl core

Table 4: Comparison of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone with structurally related compounds

Structure-Activity Relationships

The biological activities of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone and related compounds are influenced by their structural features. The position of substituents, particularly the chlorine atom, and the nature of functional groups attached to the furan ring significantly impact their biological properties .

For instance, compounds with similar structures but different substituents on the phenyl ring or variations in the heteroaromatic ring (e.g., thiophene instead of furan) may exhibit different biological activities. These structure-activity relationships are valuable for the rational design of new compounds with enhanced properties and targeted activities .

Current Research and Future Directions

Current research on 1-[5-(2-Chlorophenyl)-2-furyl]ethanone and related compounds focuses on several key areas:

  • Synthetic Methodologies: Development of more efficient and environmentally friendly synthetic routes for the preparation of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone and its derivatives .

  • Biological Activity Exploration: Further investigation of the antifungal properties and exploration of other potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

  • Structure Modifications: Synthesis and evaluation of structural analogs to establish structure-activity relationships and identify compounds with improved properties .

  • Application Development: Exploration of potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Future research directions may include:

  • Detailed mechanistic studies to understand the mode of action of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone in biological systems.

  • Development of more selective and potent derivatives for specific biological targets.

  • Exploration of green chemistry approaches for the synthesis and application of this compound and its derivatives.

  • Investigation of its potential application in combination with other agents for synergistic effects in various applications.

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